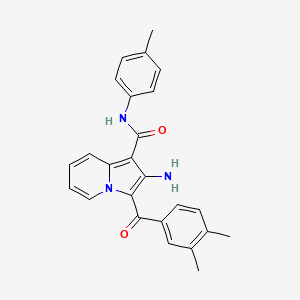

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

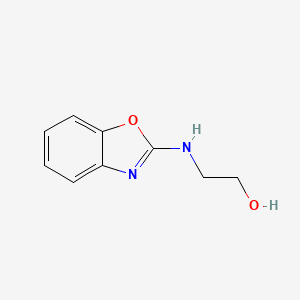

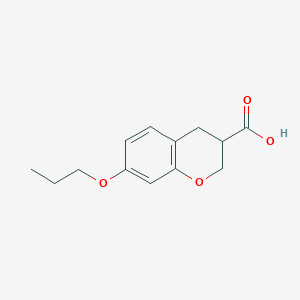

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the indolizine family, which is known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Extensive research has been conducted on the synthesis and application of quinazoline derivatives, which share a core structural similarity with 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including quinazoline and pyrimidine derivatives, have been highlighted for their applications related to photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have shown significant electroluminescent properties, making them crucial for the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives have been found significant as potential photosensitizers for dye-sensitized solar cells, indicating their broad applicability in optoelectronics (Lipunova et al., 2018).

Antitumor Activity

Imidazole derivatives, which bear structural resemblance to 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, have been reviewed for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in the search for new antitumor drugs, with some compounds passing the preclinical testing stage. These structures are of interest both for the development of new antitumor drugs and for the synthesis of compounds with various biological properties (Iradyan et al., 2009).

Synthetic Approaches and Bioactivity

The synthesis of pyrazole heterocycles, which are considered pharmacophores and play an important role in many biologically active compounds, highlights the significance of diverse synthetic approaches in medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis of pyrazole appended heterocyclic skeletons through various methodologies underlines the potential of structurally similar compounds like 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide for the development of active biological agents (Dar & Shamsuzzaman, 2015).

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-7-11-19(12-8-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)18-10-9-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHINRPXZVRUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)